5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-6-12-13(7-10(9)2)18-14(16-12)15-8-11-4-3-5-17-11/h6-7,11H,3-5,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOHPNBWWLOFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the oxolan-2-ylmethyl group is attached to the nitrogen atom of the benzothiazole ring. This can be achieved by reacting the benzothiazole derivative with oxolan-2-ylmethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxolan-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Core Benzothiazole Modifications
- 5,6-Methylenedioxybenzothiazole derivatives (e.g., compounds in ): These feature a methylenedioxy bridge (O-CH2-O) at positions 5 and 6, creating a planar, electron-rich aromatic system.
- 6-Methoxybenzothiazole derivatives (e.g., compound in ): A methoxy group at position 6 increases electron density and hydrogen-bonding capacity. The dimethyl groups in the target compound may reduce polarity but enhance lipophilicity.
Side-Chain Variations
- N-(3-Morpholinopropyl) substitution (): 5,6-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine replaces the oxolanylmethyl group with a morpholine-containing side chain. Morpholine’s basic nitrogen enhances water solubility, while oxolane’s ether oxygen may offer similar polarity but reduced basicity .
- Tetrahydrofuran-2-ylmethyl-triazine hybrids (): These compounds integrate oxolane into a triazine ring system, diverging from the direct N-alkylation in the target compound. Such structural complexity could impact bioavailability and synthetic accessibility.
Physicochemical Properties
Key properties of selected analogs are summarized below:
Key Observations :
- The morpholinopropyl analog () has a higher predicted boiling point (462.5°C) due to increased molecular weight and hydrogen-bonding capacity.
- Adamantyl-substituted derivatives () exhibit enhanced crystallinity and stability via S⋯S interactions, whereas the target compound’s oxolane group may prioritize solubility over crystalline packing .
Biological Activity
5,6-Dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Benzothiazole Derivatives
Benzothiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. The structural diversity of these compounds allows for modifications that can enhance their pharmacological properties. The specific compound in focus has been synthesized and studied for its potential therapeutic applications.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, various substituted benzothiazoles have shown efficacy against different cancer cell lines such as ovarian, breast, lung, renal, and colon carcinoma cells. The introduction of methyl or halogen substituents at specific positions on the benzothiazole ring enhances their potency against these cell lines .
Case Study: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, studies have indicated that modifications in the benzothiazole structure can lead to enhanced activity against strains such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Structure | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5,6-Dimethyl... | S. aureus | 25 µg/mL |
| 5,6-Dimethyl... | C. albicans | 30 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazoles are also noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can modulate receptors that play a role in neurotransmission and cellular signaling.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives.
Table 2: Structural Modifications and Their Effects on Biological Activity
| Modification | Effect on Activity |
|---|---|
| Methyl Group Addition | Increased anticancer potency |
| Halogen Substitution | Enhanced antimicrobial efficacy |
Q & A
Q. What are the common synthetic routes for preparing 5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzothiazol-2-amine precursors and functionalized oxolane derivatives. For example:
- Step 1: Prepare the benzothiazole core by reacting 4-methyl aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid, followed by neutralization and recrystallization (yield: ~70%) .
- Step 2: Functionalize the oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination.
- Step 3: Couple the benzothiazole and oxolane moieties using a catalyst (e.g., triethylamine) in solvents like ethanol or chloroform under reflux (6–8 hours) .
Key Considerations: Optimize solvent polarity and temperature to avoid side reactions (e.g., over-alkylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
